Beta-D-thioglucose sodium salt hydrate

Description

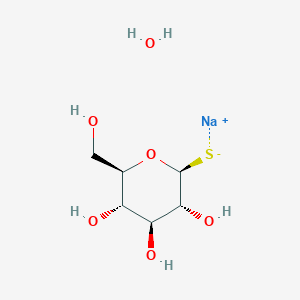

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVTYEYRNBRYMM-UZUGEDCSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Beta D Thioglucose Sodium Salt Hydrate

Chemoenzymatic Synthetic Routes for Beta-D-thioglucose Sodium Salt Hydrate (B1144303)

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly advantageous for carbohydrate synthesis, which often involves complex stereochemistry and the need for extensive protecting group manipulations in purely chemical routes. nih.gov

Enzymatic synthesis of thioglycosides can be achieved using engineered glycosidases, known as thioglycoligases. These enzymes are mutants of retaining glycosidases where the general acid/base catalytic residue is altered, suppressing their hydrolytic activity and promoting the formation of a new glycosidic bond with a thiol acceptor. researchgate.net By using an activated glycosyl donor, such as a glycosyl fluoride (B91410), and a suitable thiol, thioglycoligases can catalyze the formation of S-linked glycosides. researchgate.net A plausible chemoenzymatic route to beta-D-thioglucose could involve the use of a thioglycoligase derived from a β-glucosidase, an α-glucosyl fluoride donor, and a sulfur source like sodium hydrosulfide.

Another enzymatic approach involves glycosyltransferases, the enzymes responsible for glycosidic bond formation in nature. While they typically form O-glycosidic bonds, their substrate specificity can be explored and potentially engineered to accept thiol-containing acceptors. nih.gov The primary challenge in using glycosyltransferases is the requirement for expensive and often unstable sugar nucleotide donors. nih.gov However, systems for the in situ regeneration of these donors can make the process more economically viable.

The integration of chemical steps, such as the synthesis of precursor molecules or final modifications, with these enzymatic reactions defines the chemoenzymatic strategy, offering a powerful pathway to complex carbohydrate structures. rsc.org

Stereoselective Synthesis Strategies for Beta-D-thioglucose Sodium Salt Hydrate Analogues and Isomers

The stereocontrolled synthesis of thioglycosides is paramount for creating structurally defined analogues and isomers for research. The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on the carbohydrate ring. nih.govacs.org

One common strategy to achieve 1,2-trans-thioglycosides, such as the β-anomer of thioglucose, is through neighboring group participation. A protecting group at the C-2 position of the glycosyl donor, typically an acyl group like acetyl or benzoyl, can participate in the reaction by forming a cyclic intermediate (e.g., a dioxolenium ion). This intermediate shields one face of the molecule, directing the incoming thiol nucleophile to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. nih.gov

Conversely, achieving 1,2-cis-thioglycosides requires different strategies that avoid or override neighboring group participation. This can be accomplished by using non-participating protecting groups (like benzyl (B1604629) or silyl (B83357) ethers) at the C-2 position and carefully selecting reaction conditions (e.g., using specific solvents or promoters) that favor the desired stereochemical outcome. Palladium-catalyzed allylic rearrangement of glycals in the presence of thiosulfates has also been reported as a stereoselective method for synthesizing α-thioglycosides. acs.org

The synthesis of deoxythio sugar analogues, where a non-anomeric hydroxyl group is replaced by a thiol, typically involves multi-step sequences. These often start with the site-selective activation of a specific hydroxyl group (e.g., as a triflate or tosylate), followed by nucleophilic substitution with a thiolating agent like thioacetate. rsc.org Recent advances include protecting-group-free methods where a site-selectively oxidized carbonyl group is converted into a thiol moiety. rsc.orgrug.nl

Derivatization Strategies for Enhancing Research Applicability of this compound

The thiol group of beta-D-thioglucose is a versatile handle for a wide range of chemical modifications, allowing for its incorporation into various research tools.

The anomeric thiol of beta-D-thioglucose can act as a nucleophile in glycosylation reactions to form S-linked oligosaccharides. These thio-analogues of natural oligosaccharides are valuable as probes because the S-glycosidic bond is generally more resistant to enzymatic and acidic hydrolysis than its O-glycosidic counterpart. rsc.org This enhanced stability is crucial for studying carbohydrate-protein interactions or for use as enzyme inhibitors. nih.gov

The synthesis of these thio-oligosaccharides can be achieved through chemical glycosylation, where a glycosyl donor (e.g., a glycosyl halide or triflate) is reacted with a thioglucose acceptor. rsc.org Protecting-group-free methods in aqueous media are also being developed to streamline these syntheses, mimicking enzymatic processes and offering a greener alternative. nih.gov Thio-glycosylation can also be used to attach photoactivatable groups to the thioglucose, creating photoprobes that can be used to study carbohydrate-binding proteins through photoaffinity labeling. nih.gov

| Modification Type | Reactants | Key Features of Product | Application Example |

| S-Glycosylation | Beta-D-thioglucose, Activated Glycosyl Donor (e.g., Glycosyl Halide) | Hydrolytically stable S-glycosidic bond | Enzyme inhibitor analogue |

| Thio-glycosylation | Glycosyl thiol, Linker with electrophile (e.g., tosylate) | Covalent attachment of probes | Photoprobe for lectin binding studies nih.gov |

| Iterative S-glycosylation | Glycosyl fluoride donor, Thiol sugar acceptor | Synthesis of S-linked oligosaccharides | Building complex glycan structures nih.gov |

The design of effective research tools based on this compound hinges on several key principles. The core motivation for using the thio-analogue is often to enhance metabolic stability. nih.gov Therefore, the primary design consideration is the replacement of a labile O-glycosidic linkage with a more robust S-glycosidic one.

Further design principles include:

Linker/Spacer Incorporation: For applications like affinity ligands or biosensors, a linker arm is often attached to the thioglucose moiety. This spacer separates the carbohydrate recognition motif from the support or reporter group, minimizing steric hindrance and allowing for effective interaction with the target biomolecule. The length and chemical nature of the linker are critical design parameters. nih.gov

Reporter Group Functionality: The choice of reporter group depends on the application. For molecular probes, this could be a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoactivatable group for covalent cross-linking. nih.gov For biosensors, the thioglucose itself can be the key component for immobilization onto a signal-transducing surface. nih.gov

The thiol group of beta-D-thioglucose is ideally suited for conjugation to surfaces and biomolecules, making it a cornerstone for the development of biosensors and affinity ligands.

A predominant strategy involves the immobilization of thioglucose onto gold surfaces (e.g., gold nanoparticles, electrodes, or sensor chips). The strong affinity between sulfur and gold leads to the spontaneous formation of a self-assembled monolayer (SAM). nih.gov This process creates a well-defined surface presenting glucose moieties that can be used to study binding events with high sensitivity using techniques like surface plasmon resonance (SPR). nih.gov Mixed SAMs, incorporating an inert spacer molecule like an oligo(ethylene glycol) thiol, can be used to control the density of the carbohydrate on the surface and minimize non-specific protein adsorption. nih.gov

For conjugation to other molecules or supports that lack a gold surface, various bioconjugation techniques can be employed. nih.gov These include:

Thiol-Maleimide Addition: The thiol group reacts specifically and efficiently with maleimide-functionalized molecules or surfaces under mild conditions to form a stable thioether bond.

Thiol-Ene Reaction: This "click chemistry" reaction involves the radical-mediated addition of a thiol to an alkene, providing a rapid and high-yielding conjugation method. nih.gov

Disulfide Bond Formation: The thiol can be oxidized to form a disulfide bond with another thiol-containing molecule. This linkage is reversible under reducing conditions, which can be exploited for applications like affinity capture and release. mdpi.com

These conjugation strategies enable the stable and oriented immobilization of beta-D-thioglucose derivatives, which is essential for the function and performance of affinity-based research tools. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In carbohydrate chemistry, this often involves minimizing the use of protecting groups, reducing solvent waste, and employing catalytic methods.

Key green approaches applicable to the synthesis of beta-D-thioglucose and its derivatives include:

Aqueous Synthesis: Performing reactions in water as a solvent eliminates the need for volatile and often toxic organic solvents. Protecting-group-free S-glycosylation methods have been developed that proceed in water, offering a sustainable route to thioglycosides. nih.gov

Enzymatic Catalysis: As discussed in section 2.1, enzymes operate under mild conditions (neutral pH, room temperature) in aqueous buffers, making them inherently green catalysts. Their high selectivity can also eliminate the need for protecting groups, reducing the number of synthetic steps and waste generation. nih.govrsc.org

Solvent-Free Reactions: Some carbohydrate modifications, such as certain acylation reactions, can be performed under solvent-free conditions, for example, by using a liquid reagent in slight excess as both reactant and solvent. mdpi.com Mechanochemical methods, using ball milling, also represent a solvent-free approach.

Use of Sustainable Reagents: Efforts are being made to replace hazardous reagents with more environmentally benign alternatives. For instance, "thiol-free" thiolating synthons are being developed to avoid the use of volatile and odorous thiols. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable. rsc.orgbas.bg

Advanced Structural Elucidation and Theoretical Characterization of Beta D Thioglucose Sodium Salt Hydrate

Spectroscopic Analysis for Conformational Studies and Molecular Interactions of Beta-D-thioglucose Sodium Salt Hydrate (B1144303)

Spectroscopic techniques are indispensable for probing the structure of molecules in both solution and solid states. For Beta-D-thioglucose sodium salt hydrate, a combination of Nuclear Magnetic Resonance (NMR), vibrational, and chiroptical spectroscopies provides a detailed picture of its conformational preferences and the non-covalent interactions that govern its behavior.

High-field NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of carbohydrates. Multi-dimensional experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Information Gained |

|---|---|---|---|

| H-1 | ~4.5-5.0 | ³J(H1,H2) ≈ 8-9 | Confirms β-anomeric configuration (trans-diaxial relationship). |

| H-2 | ~3.2-3.5 | ³J(H2,H3) ≈ 9-10 | Confirms trans-diaxial relationship with H-3. |

| H-3 | ~3.5-3.8 | ³J(H3,H4) ≈ 9-10 | Confirms trans-diaxial relationship with H-4. |

| H-4 | ~3.4-3.6 | ³J(H4,H5) ≈ 9-10 | Confirms trans-diaxial relationship with H-5. |

| H-5 | ~3.6-3.9 | ³J(H5,H6a/b) ≈ 2-5 | Provides information on the conformation of the exocyclic CH₂OH group. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to changes in molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

In the analysis of this compound, FTIR and Raman spectra would be characterized by specific bands corresponding to the functional groups present. The broad absorption band in the 3200-3600 cm⁻¹ region in the FTIR spectrum is characteristic of O-H stretching vibrations, and its shape and position are indicative of the extensive hydrogen-bonding network involving the hydroxyl groups and the water of hydration. researchgate.net The C-S stretching vibration, expected in the 600-800 cm⁻¹ region, is a key diagnostic peak that differentiates the compound from its oxygen analog, D-glucose. Raman spectroscopy is complementary to FTIR, often providing stronger signals for symmetric vibrations and C-C and C-S backbone stretches. sapub.orgmdpi.com Analysis of these spectra can reveal details about the strength and nature of hydrogen bonds and the coordination of the sodium ion with the thiolate and hydroxyl groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 3600-3200 | O-H stretching (hydroxyls, water) | Broadness and position indicate hydrogen bonding strength. |

| 3000-2850 | C-H stretching (aliphatic) | Characteristic of the pyranose ring and hydroxymethyl group. |

| 1450-1200 | O-H bending, C-H bending | Part of the fingerprint region for carbohydrates. |

| 1150-1000 | C-O stretching, C-C stretching | Strong bands typical for the carbohydrate skeleton. |

| 800-600 | C-S stretching | Key diagnostic band for the thio-substitution. |

X-ray Crystallography and Neutron Diffraction for Solid-State Structure of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the ⁴C₁ chair conformation of the pyranose ring. It would also reveal the crystal packing, the coordination environment of the sodium cation, and the intricate network of intermolecular hydrogen bonds involving the hydroxyl groups, the thiolate anion, and the water molecule(s) of hydration.

Neutron diffraction provides a powerful complementary technique. Because neutrons scatter from atomic nuclei rather than electrons, the technique is exceptionally sensitive to the positions of light atoms, particularly hydrogen. mdpi.comnih.gov A neutron diffraction study would therefore allow for the highly accurate determination of hydrogen atom positions, providing an unambiguous and detailed map of the hydrogen-bonding network, which is crucial for understanding the stability and properties of the hydrated crystal. mdpi.comresearchgate.net

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms covalent structure (e.g., C-S vs. C-O bond lengths). |

| Torsion Angles | Defines the conformation of the pyranose ring (e.g., chair). |

| Hydrogen Bond Distances and Angles | Details the intermolecular interactions stabilizing the crystal structure (precisely determined by neutron diffraction). |

Computational Chemistry and Molecular Modeling of this compound

Computational methods are essential for complementing experimental data and providing deeper insight into molecular structure and properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can determine the lowest energy conformation of the molecule, which can be compared with experimental results from X-ray crystallography and NMR. redalyc.org

Predict Vibrational Spectra: DFT can calculate the vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental bands in FTIR and Raman spectra. researchgate.net

Analyze Electronic Properties: DFT provides information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. mdpi.com The calculation of molecular electrostatic potential maps can visualize electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack and highlighting the negative charge localization on the thiolate group. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze hyperconjugative interactions that contribute to molecular stability. researchgate.net

| Calculated Property | Scientific Insight |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides a theoretical structure for comparison with experimental data. |

| Relative Conformational Energies | Predicts the most stable conformation of the molecule. |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. researchgate.net |

| HOMO/LUMO Energies | Indicates the molecule's electron-donating/accepting abilities and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for intermolecular interactions. mdpi.com |

| NBO Charges | Quantifies the partial charge on each atom. |

Quantum Chemical Calculations for Reaction Mechanism Predictions and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the electronic structure and reactivity of this compound. nih.govwhiterose.ac.uk These methods allow for the detailed exploration of potential reaction pathways, the characterization of transient species like transition states, and the accurate prediction of reaction energetics. rsc.orgmdpi.com

Reaction Mechanism Predictions: For Beta-D-thioglucose, a key reaction of interest is its role as a nucleophile or its behavior in glycosylation reactions. nih.gov Quantum chemical calculations can be employed to model these processes.

Nucleophilic Attack: The thiolate anion is a potent nucleophile. DFT calculations can model its reaction with various electrophiles. By mapping the potential energy surface, researchers can identify the transition state structure for the formation of a new S-C, S-S, or other covalent bonds. This provides a detailed, step-by-step view of the reaction mechanism, clarifying whether it proceeds through a concerted or a stepwise pathway. nih.gov

Glycosylation Reactions: Although the thiolate is the stable form in the salt, its corresponding thiol can act as a glycosyl donor in the synthesis of oligosaccharides. nih.govresearchgate.net Theoretical calculations can predict the reactivity of thioglycosides. For instance, DFT can be used to calculate the energy difference between the ground state of a thioglycoside and its corresponding oxacarbenium ion intermediate, which is a measure of its reactivity as a glycosyl donor. nih.gov This allows for a theoretical ranking of the "arming" or "disarming" effects of different protecting groups on the sugar, guiding synthetic strategies. nih.gov

Energetics and Transition State Analysis: A primary output of quantum chemical calculations is the energetics of a reaction, summarized in a reaction coordinate diagram. This diagram plots the change in energy as the reactants are converted into products.

Activation Energy (ΔG‡): By locating the transition state (a first-order saddle point on the potential energy surface), calculations can determine the Gibbs free energy of activation. nih.gov This value is critical as it directly relates to the reaction rate; a lower activation energy implies a faster reaction.

Intermediate Stability: For multi-step reactions, the energies of any intermediates can be calculated to assess their stability and potential for being observed or isolated experimentally.

For example, in a hypothetical S-alkylation reaction of the Beta-D-thioglucose anion with an alkyl halide (R-X), DFT calculations could provide the key energetic parameters outlined in the table below.

| Reaction Parameter | Description | Illustrative Energy (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | Energy barrier to reach the SN2 transition state | +18.5 |

| Reaction Energy (ΔG_rxn) | Overall free energy change of the reaction | -25.2 |

| Nature of Transition State | Characterized by a single imaginary frequency corresponding to the S-C bond formation and C-X bond cleavage | One imaginary frequency |

These theoretical approaches provide profound insights into the molecular behavior of this compound, complementing experimental data and guiding further research into its chemical properties and applications.

Mechanistic Investigations of Biochemical Interactions Involving Beta D Thioglucose Sodium Salt Hydrate

Enzymatic Substrate and Inhibitor Studies with Beta-D-thioglucose Sodium Salt Hydrate (B1144303)

Beta-D-thioglucose sodium salt hydrate, as a sulfur-containing analog of glucose, presents a unique molecular structure for investigating enzyme kinetics and inhibition. The substitution of the anomeric hydroxyl group with a thiol group significantly alters its electronic and steric properties, influencing its interactions with various enzyme classes.

The interaction of thioglycosides, such as Beta-D-thioglucose, with glycoside hydrolases (glycosidases) has been a subject of significant research. Studies on sweet almond β-glucosidase (EC 3.2.1.21) have shown that this enzyme possesses notable thioglycohydrolase activity, meaning it can catalyze the hydrolysis of the thioglycosidic bond. nih.govosti.gov While these thioglycosides do act as substrates, their rate of hydrolysis is considerably slower than that of their oxygen-containing counterparts (O-glycosides). nih.govosti.gov

Research comparing the enzymatic hydrolysis of p-nitrophenyl thioglucoside (pNPSG) with its oxygen analog by β-glucosidase revealed that while the Michaelis constant (Km) values are similar for both the S- and O-glycosides, the catalytic rate constant (kcat) is approximately 1000-fold lower for the thioglycoside. nih.govosti.gov This indicates that the enzyme's affinity for the sulfur-containing substrate is comparable to the natural substrate, but the subsequent catalytic step is much less efficient. Despite the slower reaction, the pH-profile for the hydrolysis of pNPSG is identical to the O-glycoside, suggesting a similar catalytic mechanism involving a deprotonated carboxylate and a protonated group within the active site. nih.govosti.gov However, unlike O-glycoside hydrolysis, the process for thioglycosides does not appear to involve general acid catalysis, as evidenced by the lack of a solvent kinetic isotope effect. nih.govnih.gov

Conversely, certain specially designed thioglycosides can be excellent substrates for β-glucosidases. For example, the β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzoxazole (B50546) are hydrolyzed by β-glucosidases from both sweet almond (a family 1 glycohydrolase) and Aspergillus niger (a family 3 glycohydrolase) almost as efficiently as the commonly used substrate p-nitrophenyl β-D-glucoside. nih.gov

In the realm of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties, the thiol group can also participate in glycosylation. S-glycosyltransferases like SunS and ThuS have been identified, which selectively glycosylate cysteine residues in their peptide substrates. nih.gov This demonstrates that thiol-containing acceptors can serve as substrates for certain glycosyltransferases, although in other cases, they have been shown to be less effective substrates than the corresponding alcohols for native O-glycosyltransferases. nih.gov

The thiol group in this compound makes it a candidate for interaction with enzymes involved in redox homeostasis and other thiol-mediated processes. nih.gov The thiol group allows for a variety of chemical reactions, including serving as a substrate for certain oxidoreductases. caymanchem.com For instance, 1-thio-β-D-Glucose can be used as a substrate for glucose oxidase, an enzyme that catalyzes the oxidation of glucose. caymanchem.com This reaction results in the production of 1-thio-β-D-gluconic acid. caymanchem.com

The cellular environment is tightly regulated by redox systems such as the thioredoxin (Trx) and glutathione (B108866) (GSH) systems, which are crucial for protecting cells from oxidative damage. nih.gov Enzymes within these systems, like thioredoxin reductase, maintain a reducing environment by managing the balance between thiols and disulfides. nih.govnih.gov While direct studies on the interaction of this compound with the thioredoxin system are limited, its thiol moiety makes it a potential participant in such pathways, either as a substrate or a modulator.

Kinetic studies provide quantitative insight into the efficiency of enzyme-substrate interactions. As mentioned, the hydrolysis of thioglycosides by sweet almond β-glucosidase is characterized by a significantly lower catalytic rate compared to O-glycosides. nih.govosti.gov

The binding of a substrate to an enzyme is a thermodynamic process governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG) of binding. youtube.com The formation of multiple weak, non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) between the substrate and the enzyme's active site releases energy, known as the binding energy. youtube.com This energy release contributes to a favorable negative enthalpy change. youtube.com However, the binding process restricts the conformational freedom of both the substrate and the enzyme, leading to a decrease in entropy, which is thermodynamically unfavorable. youtube.com This is often offset by the release of ordered water molecules from the active site upon substrate binding (desolvation), which results in a net increase in the entropy of the system. youtube.comyoutube.com

| Substrate Type | Relative kcat Value | Km Value Comparison | Reference |

|---|---|---|---|

| O-Glycoside | ~1000x | Similar to S-Glycoside | nih.gov, osti.gov |

| S-Glycoside (p-nitrophenyl thioglucoside) | 1x | Similar to O-Glycoside | nih.gov, osti.gov |

Receptor Binding and Signaling Pathway Modulation by this compound

As a structural mimic of D-glucose, this compound has the potential to interact with various molecular targets that recognize, transport, or are regulated by glucose. This includes membrane receptors and transporters involved in cellular signaling and metabolism.

The primary molecular targets for a glucose analog are glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), which facilitate glucose uptake into cells. Research on gold thioglucose (GTG), an obesity-inducing agent, provides indirect evidence for the interaction of thioglucose with such targets. GTG is known to cause lesions in the ventromedial hypothalamus (VMH), a key brain region for regulating appetite and metabolism, leading to hyperphagia and obesity. nih.gov Studies have shown that Beta-D-thioglucose can completely inhibit the lesion-inducing effects of GTG in the VMH. nih.gov This suggests that Beta-D-thioglucose competes with GTG for uptake into the same hypothalamic cells, likely via glucose transporters, thereby acting as a competitive inhibitor at these sites. nih.gov

Beyond transporters, various cell surface receptors and intracellular signaling pathways are modulated by glucose levels or its metabolites, representing other potential targets. nih.govmdpi.com These pathways are critical in pancreatic β-cells for regulating insulin (B600854) secretion, proliferation, and survival. nih.govnih.govmdpi.com While the biological mechanism is not fully understood, Beta-D-thioglucose sodium salt is used in research and has been investigated for treating rheumatoid arthritis, hinting at interactions with targets in immune or inflammatory pathways. fishersci.cathermofisher.com

The interaction between a ligand and its receptor can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric binding involves the ligand binding to the primary, active site of the receptor, where the endogenous substrate or agonist binds. doi.org Allosteric modulation occurs when a ligand binds to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. doi.orgnih.gov

Given that Beta-D-thioglucose is a structural analog of D-glucose, it is most likely to function as an orthosteric ligand. It would compete directly with glucose for the same binding site on enzymes and transporters. The inhibitory effect of Beta-D-thioglucose on GTG-induced lesions is a classic example of competitive inhibition, which is characteristic of orthosteric binding. nih.govmdpi.com In this scenario, Beta-D-thioglucose and GTG vie for the binding pocket of a glucose transporter in the VMH. nih.gov

Similarly, its role as a substrate for β-glucosidase involves binding to the enzyme's active site, the same site where cellobiose (B7769950) or other β-glucosides would bind. nih.govnih.gov This direct competition for the active site is the hallmark of an orthosteric interaction. There is currently no direct evidence to suggest that this compound acts as an allosteric modulator on any known receptor or enzyme.

Role of this compound in Cellular Redox Biology and Thiol-Disulfide Exchange Processes

This compound, a glucose analog where the anomeric hydroxyl group is replaced by a thiol group, possesses inherent redox activity due to this sulfur-containing functional group. caymanchem.com The thiol group makes it a valuable reagent in synthetic organic chemistry and positions it as a compound with the potential to participate in redox reactions and enzymatic processes. chemimpex.com While its specific biological mechanism in many contexts remains to be fully elucidated, its chemical nature allows for theoretical participation in the fundamental biochemical processes of cellular redox biology, primarily through thiol-disulfide exchange. fishersci.ca

Thiol-disulfide exchange is a critical reaction in cellular homeostasis, protein folding, and signal transduction, where the thiol group of a molecule attacks a disulfide bond. nih.gov This process is central to the function of major cellular redox systems, including the glutathione and thioredoxin systems, which maintain the appropriate redox balance within cells. researchgate.netmdpi.com These systems rely on the reversible oxidation and reduction of cysteine residues in proteins and low-molecular-weight thiols. nih.gov The thiol on Beta-D-thioglucose is chemically analogous to the thiol on cysteine or the glutathione (GSH) molecule, which is a key player in detoxifying reactive oxygen species and maintaining the cellular redox state. mdpi.com

The fundamental mechanism of thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). nih.gov This results in the formation of a new disulfide bond and the release of a new thiol. nih.gov The reactivity of any given thiol in these exchange reactions is influenced by factors such as its acid dissociation constant (pKa), its local environment, and its redox potential. researchgate.net Given that Beta-D-thioglucose possesses a reactive thiol, it could theoretically interact with cellular disulfides, such as oxidized glutathione (GSSG) or disulfide bonds within proteins, thereby influencing the cellular thiol-disulfide equilibrium. However, detailed mechanistic studies specifically demonstrating the interaction of this compound with endogenous redox systems like thioredoxin or glutathione in a cellular context are not extensively documented in current research literature. Its role is often considered in the context of a research tool rather than an endogenous metabolic participant. chemimpex.com

| Thiol-Containing Compound | Primary Biological Context | Key Role in Redox Biology |

|---|---|---|

| Beta-D-thioglucose | Biochemical research, synthetic chemistry chemimpex.com | Potential participant in redox reactions due to its reactive thiol group; primarily used as a research tool. caymanchem.comchemimpex.com |

| Cysteine (in proteins) | Protein structure and function | Forms structural disulfide bonds; acts as a catalytic residue in enzymes and participates directly in thiol-disulfide exchange. nih.gov |

| Glutathione (GSH) | Major intracellular antioxidant | Maintains cellular redox state, detoxifies reactive oxygen species, and reduces protein disulfides. mdpi.comnih.gov |

| Thioredoxin (Trx) | Enzymatic redox regulation | Catalyzes the reduction of disulfide bonds in proteins, playing a key role in signaling and antioxidant defense. mdpi.comnih.gov |

Investigation of Glycosylation Pathways and this compound Involvement

Beta-D-thioglucose and other thioglycosides are not typically endogenous components of cellular glycosylation pathways but are invaluable tools for investigating these complex processes. researchgate.net Their utility stems from their structural similarity to natural O-glycosides, combined with enhanced chemical stability. The sulfur linkage in thioglycosides is significantly more resistant to enzymatic hydrolysis by glycosidases compared to the oxygen linkage in O-glycosides. researchgate.netnih.gov This resistance allows them to function as stable mimics and probes to study the roles of carbohydrates in biological systems without rapid degradation.

A primary application of Beta-D-thioglucose is as a glycosyl donor in the chemical and enzymatic synthesis of oligosaccharides and glycoconjugates. researchgate.net In chemical synthesis, thioglycosides are stable intermediates that can withstand various reaction conditions used for protecting group manipulations. researchgate.net They can then be "activated" by thiophilic promoters to react with a glycosyl acceptor, forming a new glycosidic bond. researchgate.netnih.gov This approach is a cornerstone of modern carbohydrate chemistry. scispace.com Metal catalysis has also emerged as a refined method for activating thioglycoside donors under mild conditions. nih.gov

Enzymatically, engineered glycosidases, known as thioglycoligases, can catalyze the formation of thioglycosidic linkages. These enzymes facilitate the transfer of a sugar moiety from a donor to a thiol-containing acceptor, which can include other thiosugars or the side chains of cysteine residues in peptides and proteins. This has enabled the synthesis of novel thiodisaccharides and S-linked glycoproteins for research purposes. nih.gov

Furthermore, thioglycosides can act as inhibitors or "metabolic decoys" in cellular glycosylation pathways. nih.gov By acting as artificial substrates for glycosyltransferases, they can intercept the glycosylation machinery, leading to the truncation of glycan chains on cell surfaces. nih.gov This inhibitory action has been used to study the functional consequences of altered glycosylation in processes such as inflammation, where thioglycosides have been shown to reduce leukocyte adhesion. nih.gov They are also investigated as inhibitors of glycosidases, with their efficacy depending on the specific enzyme and the structure of the thiosugar. nih.govrsc.org The involvement of Beta-D-thioglucose in glycosylation research is therefore primarily as an external tool to synthesize complex carbohydrates, probe enzymatic mechanisms, and modulate cellular glycosylation for functional studies.

| Activation Method | Promoter/Catalyst System | Typical Application | Reference |

|---|---|---|---|

| Chemical (Halonium-mediated) | N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) | Commonly used for activating thioglycoside donors in oligosaccharide synthesis. | nih.gov |

| Chemical (Sulfoxide-based) | 1-Benzenesulfinyl piperidine (B6355638) (BSP) and Triflic anhydride (B1165640) (Tf₂O) | Alternative method for chemical glycosidation with thioglycoside donors. | nih.gov |

| Chemical (Metal Catalysis) | Iron (Fe) or Ruthenium (Ru) complexes with a nitrene source | Sustainable and efficient catalysis for glycosylation, including with challenging substrates. | nih.gov |

| Enzymatic | Thioglycoligases (Engineered Glycosidases) | Synthesis of thiodisaccharides and S-linked glycoconjugates. | nih.gov |

Research Applications of Beta D Thioglucose Sodium Salt Hydrate in in Vitro and in Vivo Non Human Systems

Cellular Model Systems for Studying Beta-D-thioglucose Sodium Salt Hydrate (B1144303) Effects

Cellular models are fundamental in elucidating the mechanisms of action of compounds like Beta-D-thioglucose sodium salt hydrate at a molecular level.

Cell Culture Assays for Investigating Cellular Uptake, Metabolism, and Efflux

Cell culture systems are instrumental in studying the transport and fate of this compound within cells. Assays using radiolabeled or fluorescently tagged versions of the compound can quantify its uptake, intracellular concentration, and subsequent removal.

Studies involving 99mTc-labeled 1-thio-beta-D-glucose have demonstrated its uptake in tumor cells. nih.gov The uptake of this glucose analog was found to be comparable to that of [18F]FDG (a common radiotracer for glucose uptake) under varying glucose and insulin (B600854) concentrations, suggesting that it utilizes glucose transport mechanisms. nih.gov Research on aurothioglucose (B1665330), a gold-containing analog, indicates that it is largely bound to albumin in the plasma, which would influence its availability for cellular uptake. drugbank.com While the precise metabolic fate of these compounds is not fully elucidated, the principal gold species found in urine and blood after aurothioglucose administration is [Au(CN)2]-. drugbank.com The primary route of elimination for aurothioglucose is through urine (approximately 70%) and feces (approximately 30%). drugbank.com

Table 1: Cellular Uptake and Efflux Characteristics of Thioglucose Analogs

| Feature | Observation | Compound Studied | Reference |

|---|---|---|---|

| Cellular Uptake | Comparable to [18F]FDG in tumor cells. | 99mTc-1-thio-beta-D-glucose | nih.gov |

| Plasma Binding | 95-99% bound to albumin. | Aurothioglucose | drugbank.com |

| Primary Elimination Route | Urine (~70%) | Aurothioglucose | drugbank.com |

| Secondary Elimination Route | Feces (~30%) | Aurothioglucose | drugbank.com |

Investigations in Microbial, Fungal, and Plant Cell Systems

The applications of this compound extend to non-mammalian cell systems, where it can be used to probe metabolic pathways and defense mechanisms.

In the realm of mycology, related compounds known as glucosinolates, which are also β-D-thioglucosides, and their breakdown products like isothiocyanates, have demonstrated significant antifungal activity. nih.govnih.gov These compounds can inhibit fungal growth, spore germination, and biofilm formation. nih.gov The proposed mechanisms of antifungal action for some of these related compounds involve disruption of the cell membrane and the induction of oxidative stress, rather than direct binding to ergosterol, a key component of fungal cell membranes. mdpi.commdpi.com This suggests that this compound could be investigated for similar properties against pathogenic fungi.

In plant biology, while direct studies on this compound are scarce, the role of glucose and salt in plant cell wall biology is an active area of research. Glucosinolates, for instance, are part of the chemical defense system in plants of the Brassicaceae family. nih.gov

Mechanistic Studies on Cellular Signaling Cascades and Gene Expression

The structural similarity of this compound to glucose suggests that it may influence cellular signaling pathways that are responsive to glucose levels. High glucose concentrations have been shown to activate various signaling pathways, including the RhoA/ROCK and TAK1 pathways in macrophages, leading to a pro-inflammatory phenotype. nih.govnih.gov

The mechanism of action for the related compound aurothioglucose in the treatment of rheumatoid arthritis is not fully understood but is thought to involve the modulation of immune cell function. patsnap.commedicinenet.com It appears to inhibit the function of macrophages and lymphocytes, thereby reducing the production of inflammatory cytokines. patsnap.com Aurothioglucose has also been shown to inhibit the activity of adenyl cyclase in lymphocyte membranes, which can suppress pro-inflammatory actions like mast cell degranulation and histamine (B1213489) release. gpatindia.com

Furthermore, glucose levels can regulate the expression of genes involved in glucose metabolism, such as glucose transporters. For example, in pancreatic β-cells, the expression of the GLUT-2 glucose transporter gene is regulated by blood glucose levels. nih.gov Chronic hyperglycemia can lead to altered gene expression in β-cells, affecting multiple metabolic pathways. nih.gov It is plausible that this compound could be used as a tool to study the regulation of these glucose-responsive genes and signaling pathways.

Table 2: Potential Signaling Pathways and Gene Expression Effects of Thioglucose Analogs

| Biological Process | Potential Effect | Compound Context | Reference |

|---|---|---|---|

| Inflammation | Inhibition of macrophage and lymphocyte function. | Aurothioglucose | patsnap.com |

| Signal Transduction | Inhibition of adenyl cyclase in lymphocytes. | Aurothioglucose | gpatindia.com |

| Gene Expression | Regulation of glucose transporter (e.g., GLUT-2) expression. | Glucose (as a proxy) | nih.gov |

Application in Ex Vivo Tissue Preparations and Organ Culture Studies

Ex vivo tissue preparations, such as brain slices, provide a model system that bridges the gap between in vitro cell culture and in vivo animal models. These preparations maintain the cellular architecture and local synaptic circuitry of the tissue. Organotypic cultures, where tissue slices are maintained for longer periods, allow for the study of chronic effects and developmental processes. mdpi.comyoutube.com

While specific studies employing this compound in ex vivo tissue preparations are not widely documented, the methodology is well-established for studying the metabolism of other glucose analogs. For instance, organotypic cerebellar cultures have been used to study the uptake of radiolabeled glucose analogues, demonstrating saturation kinetics and stereospecificity. nih.gov Similarly, ex vivo brain slice preparations are used to measure the metabolism of hyperpolarized [1-13C]pyruvate in real-time. nih.gov These techniques could be readily adapted to investigate the metabolism and cellular effects of this compound in a more physiologically relevant context than monolayer cell cultures.

Utilization in Preclinical Animal Models for Investigative Research (Non-Human)

Preclinical animal models are crucial for understanding the systemic effects and potential therapeutic applications of compounds.

A significant area of research involving thioglucose analogs is in the study of metabolic diseases and inflammation. Gold thioglucose has been used to induce obesity and diabetes in mice, creating a valuable animal model for studying β-cell dysfunction. medicinenet.com Another related compound, 5-thioglucose, when infused into the fourth ventricle of rats, has been shown to increase body fat without a corresponding increase in food intake, suggesting an effect on energy expenditure. nih.gov Studies with radiolabeled thioglucose compounds in rodents have shown accumulation in the hypothalamus, a key brain region for regulating metabolism, as well as in the kidneys and thymus. nih.gov

In the context of inflammatory diseases, aurothioglucose has a history of use in treating rheumatoid arthritis. fishersci.ca This has led to the use of various animal models of arthritis, such as collagen-induced arthritis, to investigate the mechanisms of such treatments. nih.govresearchgate.net

Table 3: Applications of Thioglucose Analogs in Preclinical Animal Models

| Research Area | Application/Finding | Compound(s) | Animal Model | Reference |

|---|---|---|---|---|

| Metabolic Disease | Induction of obesity and diabetes. | Gold thioglucose | Mice | medicinenet.com |

| Energy Metabolism | Increased body fat, suggesting decreased energy expenditure. | 5-thioglucose | Rats | nih.gov |

| Biodistribution | Accumulation in hypothalamus, kidneys, and thymus. | Radiolabeled thioglucoses | Rodents | nih.gov |

| Inflammatory Disease | Treatment of arthritis. | Aurothioglucose | Arthritis models (e.g., collagen-induced) | fishersci.canih.govresearchgate.net |

Pharmacokinetic and Pharmacodynamic Modeling in Animal Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding the relationship between the concentration of a compound in the body and its effects over time.

For aurothioglucose, after intramuscular administration, serum gold levels rise and then decline, but with regular administration, a stable basal level is achieved. drugbank.com The primary pharmacodynamic effect of aurothioglucose in the context of rheumatoid arthritis is the reduction of joint inflammation. medicinenet.com

Table of Compounds Mentioned | Compound Name | | | :--- | | [18F]FDG | | 5-thioglucose | | [Au(CN)2]- | | Aurothioglucose | | this compound | | Glucosinolates | | Isothiocyanates | | 99mTc-labeled 1-thio-beta-D-glucose |

Evaluation of Biological Responses in Mechanistic Disease Models (e.g., inflammation, metabolic disorders)

The unique properties of thioglucose compounds have led to their use in the development and study of animal models for inflammatory and metabolic diseases.

In the field of inflammation research, gold salts of thioglucose, such as aurothioglucose, have historically been used as disease-modifying antirheumatic drugs (DMARDs). patsnap.commedicinenet.com Although the precise mechanism is not fully elucidated, it is understood that the gold-thioglucose complex interferes with the function of immune cells, particularly macrophages. patsnap.com The gold compound accumulates within these cells, inhibiting their phagocytic activity and suppressing the production of inflammatory cytokines, which are key mediators in the inflammatory cascade of rheumatoid arthritis. patsnap.com Furthermore, aurothioglucose has been shown to inhibit the proliferation of T-cells, crucial players in the autoimmune response, and to interfere with lysosomal enzymes that contribute to tissue damage in inflamed joints. patsnap.com

In the context of metabolic disorders, gold thioglucose (GTG) is utilized to induce obesity and type 2 diabetes in rodent models. A single injection of GTG can induce hyperphagia (excessive eating) and severe obesity in certain mouse strains. nih.govnih.gov This model is valuable for studying the pathogenesis of obesity-induced diabetes, particularly the dysfunction of pancreatic β-cells. Research has shown that different mouse strains exhibit varying susceptibility to GTG-induced diabetes. For instance, GTG-treated DBA/2, C57BLKs, and BDF1 mice develop significant obesity and subsequently, diabetes, characterized by impaired insulin secretion. nih.gov In contrast, the C57BL/6 strain, despite becoming equally obese and insulin-resistant, does not typically become diabetic, maintaining normal insulin secretion. nih.gov This differential response allows researchers to investigate the genetic factors that influence a β-cell's capacity to compensate for insulin resistance. nih.gov

| Mouse Strain | Outcome after GTG Treatment | Key Physiological Change | Reference |

|---|---|---|---|

| DBA/2 | Obesity-induced diabetes | Significantly impaired insulin secretion | nih.gov |

| C57BLKs | Obesity-induced diabetes | Significantly impaired insulin secretion | nih.gov |

| BDF1 | Obesity-induced diabetes | Significantly impaired insulin secretion | nih.gov |

| C57BL/6 | Severe obesity without diabetes | Retained normal early insulin secretion | nih.gov |

Investigative Tools for Understanding Pathophysiological Processes

As a glucose analog, Beta-D-thioglucose can be used to probe biological systems that rely on glucose transport and metabolism. By modifying the thioglucose molecule, for instance, by labeling it with a radioactive isotope, it can be transformed into a powerful imaging agent to visualize and quantify pathophysiological processes in vivo.

A significant application is the use of technetium-99m labeled 1-thio-β-D-glucose ([⁹⁹ᵐTc]Tc-TG). This radiotracer serves as an imaging probe for sites with elevated glucose transporter (GLUT) expression, a hallmark of many malignant tumors and inflammatory processes. mdpi.comnih.gov Studies have shown that the cellular uptake of [⁹⁹ᵐTc]Tc-TG is dependent on glucose and insulin concentrations and can be blocked by GLUT inhibitors like cytochalasin B, confirming its interaction with glucose transport proteins. mdpi.comnih.gov

In non-human cancer models, [⁹⁹ᵐTc]Tc-TG has been evaluated for its ability to detect tumors. In vivo studies using mice with human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) xenografts showed moderate tumor uptake. nih.govresearchgate.net The tracer accumulates in tumor tissues, allowing for their visualization via single-photon emission computed tomography (SPECT). researchgate.net

| Tumor Cell Line | Tracer | Maximum Tumor-to-Muscle Ratio | Time of Peak Ratio | Reference |

|---|---|---|---|---|

| HCT-116 (Colorectal Carcinoma) | [⁹⁹ᵐTc]Tc-1-TG | 4.22 ± 2.7 | 4 hours | nih.govresearchgate.net |

| A549 (Lung Adenocarcinoma) | [⁹⁹ᵐTc]Tc-1-TG | 3.2 ± 1.1 | 4 hours | nih.govresearchgate.net |

Beyond oncology, [⁹⁹ᵐTc]Tc-TG has proven to be a useful tool for diagnosing inflammatory disorders. A study using a rat model of temporomandibular joint (TMJ) inflammation demonstrated that [⁹⁹ᵐTc]Tc-TG uptake was significantly higher in the inflamed joint compared to the control joint, allowing for early detection of the inflammatory process via scintigraphy. researchgate.net This application leverages the fact that inflammatory cells, like cancer cells, overexpress GLUT receptors to meet their high energy demands. mdpi.com

Development of Advanced Research Probes and Biosensors Incorporating this compound

The thiol group in this compound provides a reactive handle for covalent attachment to surfaces, making it an excellent component for the development of research probes and biosensors. This is particularly evident in the field of nanotechnology.

Gold nanoparticles (AuNPs) stabilized with thioglucose (TGlu-AuNPs) have been developed as a platform for colorimetric bioassays. researchgate.net The thioglucose molecules form a self-assembled monolayer on the gold surface via a strong gold-sulfur bond. nih.gov These functionalized nanoparticles can then be used, for example, to detect specific protein-carbohydrate interactions. In one study, TGlu-AuNPs were further modified to present mannose on their surface, enabling the detection of a mannose-binding protein through changes in the nanoparticles' aggregation and color. researchgate.netnih.gov

Furthermore, thio-functionalized surfaces are being explored for the creation of highly sensitive electrochemical glucose sensors. One approach involves creating heterogeneous layers of Gold/Graphene/Copper functionalized with thiol groups. researchgate.net In such a system, the thiol groups can interact with glucose molecules through hydrogen bonding, which enhances the adsorption of glucose onto the electrode surface. This proximity facilitates the electrochemical oxidation of glucose, leading to a more sensitive and selective detection method. researchgate.net The development of such biosensors is critical for advancing diabetes monitoring and research.

Role in Advancing Glycobiology Research Tools and Methodologies

In the field of glycobiology, which studies the structure, biosynthesis, and biology of saccharides, thioglucose and its derivatives are indispensable tools for elucidating the function of carbohydrates and the proteins that interact with them.

Thioglycosides, which are resistant to hydrolysis by glycosidase enzymes, are widely used as competitive inhibitors to study carbohydrate-processing enzymes. nih.gov For instance, various thioglycosides have been shown to competitively inhibit the sodium-dependent glucose transporters SGLT1 and SGLT2. nih.gov SGLT2 is a major transporter for glucose reabsorption in the kidney, and its inhibition is a therapeutic strategy for type 2 diabetes. escholarship.org The use of specific thioglucoside inhibitors allows researchers to dissect the roles of SGLT1 versus SGLT2 in glucose homeostasis. nih.gov

Additionally, some specially designed thioglucosides can act as reactive substrates for enzymes like β-glucosidase. nih.gov Studying the kinetics of how the enzyme processes these thio-substrates provides mechanistic insights into the enzyme's catalytic action. nih.gov

Another key methodology in glycobiology is affinity chromatography, a technique used to purify specific molecules from a complex mixture. thermofisher.comwikipedia.org Beta-D-thioglucose can be covalently attached to a solid support matrix to create an affinity column. nih.govresearchgate.net This column can then be used to selectively capture and purify proteins that bind to glucose, such as lectins, glucose transporters, or certain enzymes. nih.gov This allows for the isolation of these important proteins for further structural and functional studies, thereby advancing our understanding of protein-carbohydrate interactions. nih.govfrontiersin.org

Advanced Analytical Techniques for Beta D Thioglucose Sodium Salt Hydrate Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for metabolite profiling and identification. nih.govugent.be This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites, which is fundamental to elucidating biotransformation pathways. nih.gov

In the context of Beta-D-thioglucose sodium salt hydrate (B1144303), LC-HRMS-based metabolomics would be employed to identify products of enzymatic reactions in non-human biological samples. Potential metabolic transformations include oxidation of the thiol group to sulfenic, sulfinic, or sulfonic acids, S-methylation, or conjugation reactions such as S-glucuronidation. The high resolving power of HRMS instruments like the Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation of these metabolites from endogenous matrix components with very similar masses. nih.gov

Chemical derivatization is often employed to enhance the detection of thiols and sugars by mass spectrometry. nih.gov The thiol group of Beta-D-thioglucose can be targeted with specific reagents to improve its ionization efficiency and produce predictable fragmentation patterns for structural confirmation. nih.govmagnascientiapub.com For instance, alkylating agents can be used to tag the sulfhydryl group, which not only increases signal intensity but also shifts the molecule's mass out of the low-mass region often crowded with matrix interferences. magnascientiapub.com This derivatization strategy is critical for confirming the presence of thiol-containing metabolites and distinguishing them from other biotransformation products. nih.govmdpi.com

Below is a table of potential metabolites of Beta-D-thioglucose and their expected mass changes, which can be identified using HRMS.

| Metabolic Pathway | Modification | Mass Change (Da) | Potential Metabolite Structure |

| Oxidation | Addition of one oxygen atom | +15.9949 | Beta-D-sulfenylglucose |

| Oxidation | Addition of two oxygen atoms | +31.9898 | Beta-D-sulfinylglucose |

| S-Methylation | Addition of a methyl group | +14.0157 | S-methyl-Beta-D-thioglucose |

| S-Glucuronidation | Addition of glucuronic acid | +176.0321 | Beta-D-thioglucose-S-glucuronide |

This interactive table summarizes potential metabolic modifications detectable by HRMS.

Chromatography-Based Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating individual components from complex mixtures, which is essential for assessing the purity of Beta-D-thioglucose sodium salt hydrate and for resolving it from any potential isomers. wikipedia.org

HPLC and its advanced counterpart, UPLC, are cornerstone techniques for determining the purity of pharmaceutical and chemical compounds. wikipedia.orgnih.gov Method development for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. researchgate.net

A common approach is reverse-phase (RP) HPLC, using a C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Due to the high polarity of the thioglucose molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer superior retention and separation from polar impurities. nih.gov Detection can be achieved using a variety of detectors, including Ultraviolet (UV) for chromophore-containing impurities, Evaporative Light Scattering (ELSD) for non-volatile analytes, or mass spectrometry for the highest sensitivity and specificity. nih.gov UPLC, with its smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com

The table below outlines a hypothetical set of parameters for an HPLC/UPLC method for purity analysis.

| Parameter | Condition | Purpose |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm | Separation of highly polar compounds |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Aqueous component |

| Mobile Phase B | Acetonitrile | Organic component |

| Gradient | 95% to 60% B over 5 minutes | Elution of analytes based on polarity |

| Flow Rate | 0.4 mL/min | Optimal for UPLC column dimensions |

| Detector | ELSD / Q-TOF MS | Universal detection and mass identification |

This interactive table presents example parameters for an HPLC/UPLC method.

Capillary Electrophoresis is a high-efficiency separation technique particularly well-suited for charged molecules like the thiolate anion of Beta-D-thioglucose sodium salt. researchgate.net It offers extremely high resolving power, making it ideal for separating closely related isomers and assessing purity with minimal sample consumption. researchgate.netnih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a capillary filled with an electrolyte buffer based on their charge-to-size ratio when an electric field is applied. thermofisher.com This technique would effectively separate the negatively charged Beta-D-thioglucose from neutral impurities or species with different charge states. Coupling CE with mass spectrometry (CE-MS) provides structural information, enhancing its utility for impurity identification. nih.gov For analytes lacking a strong UV chromophore, derivatization with a fluorescent tag can enable highly sensitive detection using laser-induced fluorescence (LIF). researchgate.net

| Parameter | Condition | Purpose |

| Capillary | Fused silica, 50 µm i.d., 50 cm length | Separation channel |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 | Controls electroosmotic flow and analyte mobility |

| Voltage | 25 kV | Driving force for separation |

| Injection | Hydrodynamic (50 mbar for 5s) | Introduction of a small sample plug |

| Detection | UV at 200 nm or LIF (with derivatization) | Analyte detection |

This interactive table shows typical parameters for a Capillary Electrophoresis method.

Advanced Titrimetric Methods for Quantitative Analysis in Complex Biological Matrices (Non-Human)

While modern instrumental methods are generally preferred for complex matrices, advanced titrimetric methods can be adapted for quantification, although they face significant challenges. Titration is a classical analytical technique, but its application in biological samples is limited by low sensitivity and specificity. ankara.edu.tructm.edu

For this compound, two functional groups could theoretically be targeted: the thiol and the reducing sugar. Argentometric titration, which uses a silver nitrate (B79036) titrant, can be used to quantify thiols. nih.govmdpi.com The endpoint can be determined potentiometrically with a silver electrode, which represents an "advanced" adaptation of the classical method by replacing a visual indicator with an instrumental measurement for greater accuracy. researchgate.net

However, in a non-human biological matrix like plasma or urine, this method would lack specificity, as the silver nitrate would react with all available thiols (e.g., cysteine, glutathione) and other interfering substances like chloride ions. ankara.edu.trmdpi.com Similarly, methods for quantifying reducing sugars, such as the Lane-Eynon titration using Fehling's solution, are based on the reduction of Cu(II) to Cu(I). ugent.be This reaction is not specific to thioglucose and would be subject to severe interference from endogenous reducing substances present in biological fluids. Due to these significant limitations, titrimetric methods are generally unsuitable for accurate quantification of a specific compound like this compound in complex biological samples.

Bioanalytical Method Development for Detection and Quantification in Biological Samples (Non-Human)

Developing a robust and validated bioanalytical method is essential for accurately determining the concentration of this compound in non-human biological samples. The gold standard for this purpose is LC coupled with tandem mass spectrometry (LC-MS/MS).

The development process involves several key stages:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with analysis. ankara.edu.tr Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and improved sensitivity.

Chromatography: An optimized UPLC method (as described in 6.2.1) is used to separate the analyte from endogenous matrix components and any potential metabolites to prevent ion suppression.

Mass Spectrometry: Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This provides excellent sensitivity and specificity.

Method Validation: The method must be rigorously validated according to regulatory guidelines. This includes assessing its accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, matrix effect, and stability of the analyte in the biological matrix under various conditions.

The table below summarizes the key features of a typical bioanalytical LC-MS/MS method.

| Method Aspect | Description |

| Analyte | This compound |

| Internal Standard | Stable Isotope Labeled Beta-D-thioglucose |

| Biological Matrix | Non-human plasma |

| Sample Preparation | Protein precipitation followed by SPE |

| Instrumentation | UPLC-Triple Quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Specific precursor → product ion transition for analyte and IS |

| Validation Parameters | Accuracy, Precision, Selectivity, LLOQ, Stability |

This interactive table outlines the components of a validated bioanalytical method.

Future Research Directions and Emerging Paradigms for Beta D Thioglucose Sodium Salt Hydrate

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The structural similarity of Beta-D-thioglucose to D-glucose allows it to interact with a range of biological molecules that recognize glucose. However, the presence of the sulfur atom imparts distinct chemical characteristics, suggesting that it may have unique biological targets and mechanistic pathways that are yet to be discovered.

Future research will likely focus on identifying novel protein targets beyond the well-known glucose transporters and metabolizing enzymes. Thiosugars, including Beta-D-thioglucose, have shown potential as inhibitors of glycosidases and glycosyltransferases due to the greater stability of the thioglycosidic bond compared to the O-glycosidic bond. nih.govnih.gov This resistance to enzymatic hydrolysis makes them excellent candidates for probing the roles of these enzymes in various cellular processes.

Moreover, the exploration of undiscovered mechanistic pathways is a promising area of investigation. As a metabolic inhibitor, thioglycosides can disrupt the biosynthesis of bacterial glycans, offering a potential strategy to combat bacterial infections. nih.gov The precise mechanisms by which Beta-D-thioglucose and its derivatives exert these effects, and how they might be tailored to target specific pathogens, remain to be fully elucidated. Understanding the metabolic fate of Beta-D-thioglucose within cells will also be crucial in uncovering its broader biological impact.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

The complexity of biological systems necessitates a holistic approach to understanding the effects of exogenous compounds. Systems biology, coupled with multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, and lipidomics), offers a powerful platform to comprehensively map the cellular responses to Beta-D-thioglucose sodium salt hydrate (B1144303). nih.govnih.govmdpi.comnih.govspringernature.comyoutube.com

Future studies could employ these integrated approaches to build a comprehensive picture of the molecular perturbations induced by this compound. For instance, transcriptomic and proteomic analyses could reveal changes in gene and protein expression profiles in response to Beta-D-thioglucose treatment, identifying key signaling pathways and regulatory networks that are affected. Metabolomic and lipidomic profiling could provide insights into the downstream metabolic consequences of its interaction with cellular machinery. nih.gov

By integrating these multi-layered datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and predict its broader physiological consequences. nih.gov This systems-level understanding is crucial for harnessing the full potential of Beta-D-thioglucose as a research tool and for exploring its therapeutic applications.

Advancements in Targeted Delivery Systems for Research Applications of Beta-D-thioglucose Sodium Salt Hydrate

The efficacy of any bioactive compound in a research or therapeutic context is heavily dependent on its ability to reach its intended target. The development of advanced, targeted delivery systems for this compound is a key area for future research.

One promising avenue is the use of nanoparticles as carriers. For example, gold nanoparticles functionalized with thioglucose have been shown to enhance cellular uptake and can be used for targeted delivery. researchgate.net Future research could focus on developing "smart" nanocarriers that release their Beta-D-thioglucose cargo in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.comnih.govnih.gov This would allow for precise spatial and temporal control over its delivery, minimizing off-target effects and maximizing its utility as a research probe.

Furthermore, the design of delivery systems that can overcome biological barriers, such as the blood-brain barrier, would open up new avenues for studying the role of glucose metabolism and transport in the central nervous system.

Computational Design and In Silico Screening of Enhanced this compound Analogues for Research

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and chemical biology. nih.govresearchgate.netchinesechemsoc.org These approaches can be leveraged to design and screen virtual libraries of Beta-D-thioglucose analogues with enhanced properties for specific research applications.

Future research in this area will likely involve the use of molecular docking and molecular dynamics simulations to predict the binding affinities of novel thioglucose derivatives to specific protein targets. mdpi.comnih.govmdpi.comnih.gov This can guide the rational design of more potent and selective inhibitors of enzymes like glycosidases or glycosyltransferases. Quantitative structure-activity relationship (QSAR) studies can also be employed to identify the key structural features that govern the biological activity of these compounds.

By combining computational design with high-throughput screening, researchers can rapidly identify promising new analogues for synthesis and experimental validation. This iterative cycle of in silico design and experimental testing will accelerate the development of a diverse toolkit of thioglucose-based probes for dissecting complex biological processes.

Role in Advancing Fundamental Understanding of Glycochemistry, Sulfur Chemistry, and Carbohydrate Biology

This compound and its derivatives serve as powerful tools for advancing our fundamental understanding of several key areas of chemistry and biology.

In glycochemistry , the unique reactivity of the thiol group at the anomeric position makes thioglycosides valuable synthons in the chemical synthesis of complex oligosaccharides and glycoconjugates. nih.gov Their stability compared to their O-glycoside counterparts allows for more flexible synthetic strategies. Future research will continue to explore novel methods for the activation and glycosylation of thioglycosides, expanding the repertoire of accessible carbohydrate structures.

In sulfur chemistry , thiosugars provide a unique platform to study the influence of sulfur on molecular structure, conformation, and reactivity within a biologically relevant scaffold. nih.gov The distinct electronic properties of sulfur compared to oxygen, such as its lower electronegativity and higher polarizability, lead to significant differences in the physicochemical properties of thiosugars. nih.gov Investigating these differences can provide valuable insights into the role of sulfur in biological systems and inspire the design of novel sulfur-containing molecules with tailored properties.

In carbohydrate biology , Beta-D-thioglucose serves as a valuable probe for studying carbohydrate-protein interactions and the roles of glycans in cellular processes. nih.govnih.gov Its ability to act as a metabolic inhibitor allows researchers to perturb glycan biosynthesis and observe the functional consequences. nih.gov Furthermore, the use of thioglucose in the synthesis of neoglycoproteins and glycoarrays will continue to be instrumental in deciphering the complex language of the "glycocode."

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Beta-D-thioglucose sodium salt hydrate in laboratory settings?

- Synthesis : this compound can be synthesized via hydrolysis in molten salt hydrate media (e.g., ZnCl₂ or LiCl), which disrupts hydrogen-bonding networks in carbohydrate precursors. Post-hydrolysis, the product is purified using techniques like recrystallization or chromatography .

- Characterization : Use spectroscopic methods such as nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight determination, and X-ray diffraction (XRD) for crystallinity analysis. Hydrate content is quantified via thermogravimetric analysis (TGA) .

Q. How do researchers ensure solubility and stability of this compound in aqueous experimental systems?

- Solubility : Optimize ionic strength and pH using buffered solutions (e.g., phosphate or Tris buffers). Sodium salts like NaCl or NaBr at 50–250 mM can enhance solubility by modifying hydrate formation kinetics .

- Stability : Conduct stability assays under varying temperatures (4°C to 37°C) and pH ranges (4–9). Monitor degradation via high-performance liquid chromatography (HPLC) over 24–72 hours .

Q. What role does this compound play in enzymatic inhibition or activation studies?

- Applications : It serves as a substrate analog in glycosidase inhibition assays. For example, in β-glucosidase studies, its thioglycosidic bond resists hydrolysis, allowing competitive inhibition kinetics to be measured via spectrophotometric assays (e.g., p-nitrophenyl substrate displacement) .

Advanced Research Questions

Q. What mechanistic insights does this compound provide in glycolysis or sugar metabolism pathways?

- Pathway Analysis : As a glucose derivative, it can disrupt glycogen metabolism or hexokinase activity. In vitro models (e.g., hepatocyte cultures) are treated with the compound, followed by metabolomic profiling (LC-MS/MS) to track intermediates like glucose-6-phosphate or ATP/ADP ratios .

- Kinetic Studies : Use stopped-flow spectroscopy to measure binding constants (Kd) with enzymes like thioglucosidases, comparing wild-type vs. mutant variants to identify active-site residues .

Q. How should researchers address contradictions in experimental data involving this compound, such as variable enzymatic inhibition outcomes?

- Data Validation : Replicate experiments under standardized conditions (e.g., fixed ionic strength, temperature). Apply statistical tests (e.g., ANOVA or t-tests) to assess significance of observed variations .

- Source Analysis : Cross-check reagent purity (≥95% by HPLC) and hydrate content (TGA). Contradictions may arise from residual solvents (e.g., DMSO) or lot-to-lot variability in commercial preparations .

Q. What strategies optimize the use of this compound in studies requiring controlled redox environments?

- Redox Stability : Use argon/vacuum degassing to remove dissolved oxygen from solutions. Add antioxidants like ascorbate (1–5 mM) or chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation .

- Electrochemical Analysis : Employ cyclic voltammetry to study redox behavior in buffered systems, correlating peak potentials with thioglucose’s electron-transfer properties .